1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine
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Overview
Description
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline structure, with additional functional groups such as a bromophenylsulfonyl and a phenylpiperazinyl moiety. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that the inhibition of ache leads to an accumulation of acetylcholine, affecting normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The compound may affect the biochemical pathways related to oxidative stress. Oxidative stress increase affects different cellular components negatively . Once lipid peroxides, it forms unstable molecules which degrade rapidly forming a secondary product termed malondialdehyde (MDA) . MDA is the most common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to have neurotoxic potentials . This includes effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is unique due to its specific structural features, such as the combination of a triazole ring with a quinazoline structure and the presence of both bromophenylsulfonyl and phenylpiperazinyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN6O2S/c26-18-10-12-20(13-11-18)35(33,34)25-24-27-23(21-8-4-5-9-22(21)32(24)29-28-25)31-16-14-30(15-17-31)19-6-2-1-3-7-19/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPIHHJZHQWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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